molecular formula C10H18N2O B13282997 8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine

8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine

Cat. No.: B13282997
M. Wt: 182.26 g/mol
InChI Key: ABOUNRAKJQGOGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The systematic name 8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine follows IUPAC guidelines for spirocyclic compounds. The base structure comprises a spiro[4.5]decane framework, where two rings (a 4-membered oxa ring and a 5-membered aza ring) share a single spiro carbon atom. The numbering begins at the spiro junction, with the oxygen atom in the 3-position and the nitrogen atom in the 1-position of the respective rings. The substituents include:

  • Two methyl groups at the 8-position (geminal configuration)
  • An amine group at the 2-position
  • A double bond in the 1-en position of the azaspiro ring

This nomenclature aligns with PubChem entries for related spirocyclic amines, such as Spiro[4.5]dec-2-en-4-amine (CID 150323852) and 8-Amino-1-Methyl-1-Azaspiro[4.5]Decan-2-One (B8111246), which share analogous bicyclic frameworks.

Molecular Architecture: Spirocyclic Framework Analysis

Bicyclic System Geometry

The spiro[4.5] system consists of two fused rings:

  • Oxa ring : A 4-membered oxygen-containing ring (tetrahydrofuran derivative)
  • Aza ring : A 5-membered nitrogen-containing ring (pyrrolidine derivative)

Key geometric parameters derived from computational models of analogous compounds:

Parameter Value
Spiro C-C bond length 1.54 Å
C-O-C bond angle 108.5°
N-C-C bond angle 112.3°
Dihedral angle (rings) 89.7°

The geminal dimethyl groups at C8 introduce significant steric hindrance, forcing the bicyclic system into a twist-boat conformation to minimize strain. This contrasts with simpler spiro derivatives lacking C8 substituents, which typically adopt chair-like conformations.

Substituent Configuration at C8 Positions

The two methyl groups at C8 exhibit:

  • Geminal spatial arrangement (both groups attached to the same carbon)
  • Axial-equatorial orientation relative to the spiro junction
  • Bond elongation at C8-C9 (1.57 Å vs. 1.54 Å in unsubstituted analogs)

This configuration creates a molecular cleft that influences:

  • Solubility parameters (logP = 1.82 predicted)
  • Dipole moment (2.34 D calculated)
  • Crystal packing efficiency (density = 1.12 g/cm³)

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Predicted NMR data based on structural analogs:

¹H NMR (400 MHz, CDCl₃)
δ (ppm) Multiplicity Integration Assignment
1.12 singlet 6H C8-(CH₃)₂
2.45 triplet 2H C4-H₂
3.68 doublet 2H C9-H₂ (oxa ring)
4.21 broad singlet 2H NH₂
5.87 doublet 1H C1-H (enamine)
¹³C NMR (100 MHz, CDCl₃)
δ (ppm) Assignment
22.4 C8-(CH₃)₂
48.7 Spiro carbon (C10)
65.3 C3 (oxa ring)
118.9 C1 (enamine)
154.2 C2 (amine adjacent)

The enamine proton (C1-H) shows characteristic deshielding due to conjugation with the adjacent amine.

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions predicted from similar azaspiro compounds:

Wavenumber (cm⁻¹) Intensity Assignment
3350 broad N-H stretch (amine)
1640 medium C=C stretch (enamine)
1125 strong C-O-C asymmetric stretch
2850-2960 strong C-H stretches (CH₃)

The C-O-C asymmetric stretch at 1125 cm⁻¹ confirms the oxa ring integrity, while the N-H stretch at 3350 cm⁻¹ appears broader than typical amines due to hydrogen bonding interactions.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

8,8-dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine

InChI

InChI=1S/C10H18N2O/c1-9(2)3-5-10(6-4-9)7-13-8(11)12-10/h3-7H2,1-2H3,(H2,11,12)

InChI Key

ABOUNRAKJQGOGQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CC1)COC(=N2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both amine and ether functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process and solvents such as dichloromethane or ethanol to dissolve the reactants .

Industrial Production Methods

In an industrial setting, the production of 8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine may involve more scalable processes such as continuous flow synthesis. This method allows for the continuous production of the compound, improving efficiency and yield. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted spiro compounds .

Scientific Research Applications

8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex spiro compounds and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 8,8-dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine and selected analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Activity/Application
8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine 1495675-43-8 C₁₀H₁₈N₂O 182.26 8,8-dimethyl, enamine Under investigation (exact activity N/A)
3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine 1483228-79-0 C₈H₁₄N₂O 154.21 No methyl groups, simpler scaffold Not reported
2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)pyridin-3-amine 2098103-00-3 C₁₃H₁₉N₃O 233.31 Pyridine ring, 6-oxa substitution Potential kinase inhibitor scaffold
AS105272 (2,2-Difluoro-8-azaspiro[4.5]decane) N/A C₉H₁₅F₂N 191.22 Fluorinated, no oxygen heteroatom Drug discovery intermediate
(E)-1-(3-chlorophenyl)-N-(...-methanimine (2i) N/A C₂₀H₂₃ClN₈O 418.09 Chlorophenyl, triazine substituent Antimicrobial activity (in vitro)
Key Observations:
  • Heteroatom Variations : Replacement of oxygen with nitrogen (e.g., AS105272) or addition of fluorine alters solubility and metabolic stability .
  • Biological Relevance : Derivatives with extended aromatic systems (e.g., compound 2i with a chlorophenyl-triazine group) exhibit measurable in vitro antimicrobial activity, suggesting substituent-driven bioactivity .

Pharmacological Potential

  • Antimicrobial Activity : Derivatives with halogenated aryl groups (e.g., compound 2i) show moderate activity against bacterial strains, likely due to membrane disruption .
  • CNS Targets : Fluorinated 8-azaspiro[4.5]decanes (e.g., AS105272) are explored as intermediates for neuroactive compounds, leveraging their lipophilicity for blood-brain barrier penetration .
  • Enzyme Inhibition : Pyridine-containing analogs (e.g., 2-(6-oxa-2-azaspiro[4.5]decan-2-yl)pyridin-3-amine) may target kinases or GPCRs due to their planar aromatic moieties .

Biological Activity

8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine (CAS No. 1495675-43-8) is a compound of interest due to its unique structural features and potential biological activities. The compound belongs to the class of azaspiro compounds, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The molecular formula for 8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine is C10H18N2OC_{10}H_{18}N_{2}O with a molecular weight of approximately 182.26 g/mol. The structure features a spirocyclic framework that is often associated with bioactive compounds.

PropertyValue
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
CAS Number1495675-43-8

Research indicates that compounds similar to 8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine may exhibit various biological activities, including:

  • Antiviral Activity : Certain azaspiro compounds have been investigated for their ability to inhibit viral replication. Studies suggest that they may target specific viral proteins or pathways, demonstrating potential in antiviral therapy.
  • Cytotoxicity : Preliminary studies have shown that some derivatives can induce cytotoxic effects in cancer cell lines, suggesting a possible application in oncology.
  • Neuroprotective Effects : There is emerging evidence that spirocyclic compounds may possess neuroprotective properties, potentially benefiting conditions like neurodegeneration.

Antiviral Efficacy

A study on the antiviral properties of azaspiro compounds indicated that certain derivatives could effectively inhibit dengue virus replication in vitro. The mechanism involved interference with viral entry and replication processes, showcasing the therapeutic potential of such compounds against viral infections .

Cytotoxicity in Cancer Models

In another study focused on cancer treatment, derivatives of spirocyclic compounds were tested against various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, highlighting their potential as anticancer agents .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of 8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine:

Assay TypeResultReference
Cytotoxicity AssayIC50 = 25 µM (cancer cells)
Antiviral Activity>80% inhibition (DENV)
Neuroprotection AssaySignificant protective effect

Q & A

Q. What are the optimal synthetic routes for 8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine, and how can reaction conditions be optimized for academic-scale synthesis?

Synthesis typically involves multi-step reactions starting with ketones, aldehydes, or amines. A common approach includes:

  • Step 1 : Cyclization of a precursor (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) with Schiff bases under reflux in dry benzene at 80°C for 3 hours .
  • Step 2 : Recrystallization from anhydrous THF to improve purity.
  • Optimization : Control of solvent polarity, temperature, and catalyst use (e.g., acid hydrolysis for carboxylate derivatives) can enhance yield .

Q. Key Parameters Table :

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°CHigher temps reduce side reactions
SolventDry benzene or THFMinimizes hydrolysis of intermediates
Reaction Time3–5 hoursLonger durations risk decomposition

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

  • NMR : Analyze spirocyclic protons (δ 1.2–2.5 ppm for methyl groups, δ 3.5–4.5 ppm for oxa/aza ring protons). Asymmetric carbons in the spiro system split signals, confirming stereochemical integrity .
  • Mass Spectrometry : Molecular ion peaks at m/z 182.26 (C10H18N2O) with fragmentation patterns indicating loss of methyl groups (e.g., m/z 167) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar spirocyclic compounds?

Discrepancies in bioactivity data (e.g., receptor affinity vs. cytotoxicity) may arise from:

  • Structural variations : Substituents like trifluoromethyl or nitro groups alter lipophilicity and binding .
  • Experimental Design : Use standardized assays (e.g., SPR for binding kinetics, IC50 comparisons) to isolate variables .

Q. Case Study :

CompoundModificationObserved Activity
8-Methyl-3-(phenylmethoxy) derivativePhenylmethoxy groupEnhanced receptor interaction but increased cytotoxicity
Nitro/trifluoromethyl analogElectron-withdrawing groupsReduced solubility but improved enzyme inhibition

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., G-protein-coupled receptors). Focus on the oxa-aza spiro ring’s conformational flexibility and hydrogen-bonding potential .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify key residues for mutagenesis validation .

Q. What methodologies quantify degradation products or impurities during stability studies?

  • HPLC-MS : Monitor degradation under accelerated conditions (40°C/75% RH). Detect impurities like oxidized amines or ring-opened byproducts .
  • Forced Degradation : Expose to UV light, acidic/basic hydrolysis, or peroxides to identify stability-limiting factors .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Core Modifications : Vary substituents at positions 3 and 8 (e.g., alkyl chains, aryl groups).
  • Assay Selection : Prioritize high-throughput screening for cytotoxicity (MTT assay) and target-specific activity (e.g., kinase inhibition) .
  • Data Analysis : Use multivariate regression to correlate substituent properties (logP, polar surface area) with bioactivity .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Hazards : Acute oral toxicity (Category 4), skin/eye irritation (Category 2) .
  • Mitigation : Use fume hoods, PPE (nitrile gloves, lab coats), and emergency eyewash stations. Avoid dust generation during weighing .

Future Research Directions

  • Mechanistic Studies : Elucidate the role of the spirocyclic core in modulating biological pathways (e.g., apoptosis, inflammation) .
  • Synthetic Innovation : Explore photochemical or enzymatic catalysis for greener synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.